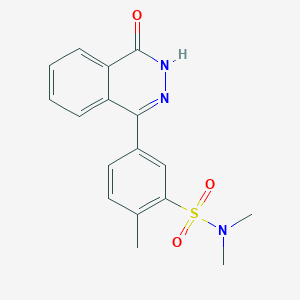
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has been identified as a potential therapeutic agent for a variety of cancers.
作用機序
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide acts as a selective inhibitor of TTK, a kinase that is critical for the proper alignment and segregation of chromosomes during cell division. By inhibiting TTK activity, N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide disrupts the normal cell division process, leading to cell death. This mechanism of action makes N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide a promising candidate for cancer therapy, as cancer cells often have abnormal chromosome numbers and are highly dependent on TTK activity for their survival.
Biochemical and Physiological Effects:
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to have a significant impact on cancer cell growth and survival. In preclinical studies, N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of using N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in lab experiments is its specificity for TTK. This allows researchers to selectively target TTK activity without affecting other kinases or cellular processes. Additionally, N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to be effective at low concentrations, making it a cost-effective option for research studies.
One limitation of using N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in lab experiments is its potential toxicity. While N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been shown to be well-tolerated in preclinical studies, further research is needed to determine the safety and toxicity of this compound in humans.
将来の方向性
There are several potential future directions for research involving N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide with other cancer therapies. Additionally, further research is needed to determine the safety and efficacy of N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide in clinical trials. Finally, there is ongoing research into the role of TTK in cancer biology, which may lead to the identification of new targets for cancer therapy.
合成法
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-amino-3-nitrobenzenesulfonamide with acetic anhydride, followed by cyclization with phthalic anhydride. The resulting intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to yield N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide.
科学的研究の応用
N,N,2-trimethyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the enzyme TTK (also known as Mps1), which is involved in the regulation of cell division. Inhibition of TTK activity leads to defects in chromosome segregation and cell division, ultimately resulting in cell death.
特性
IUPAC Name |
N,N,2-trimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-9-12(10-15(11)24(22,23)20(2)3)16-13-6-4-5-7-14(13)17(21)19-18-16/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUWCBGIDXXVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

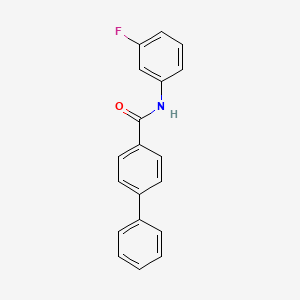
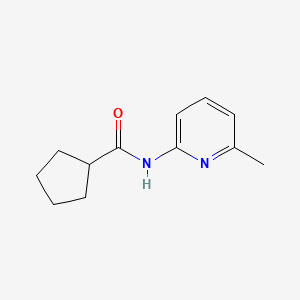
![{[3-amino-2-(methoxycarbonyl)-1-benzothien-6-yl]thio}acetic acid](/img/structure/B5680314.png)
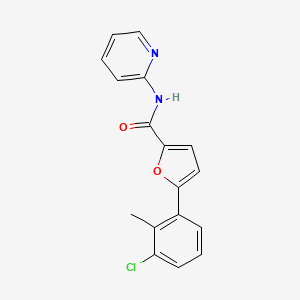
![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5680323.png)
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
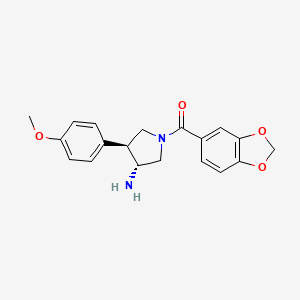
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
